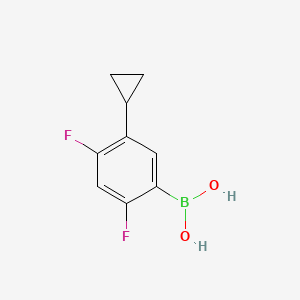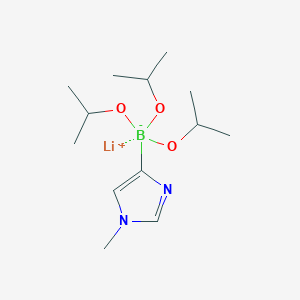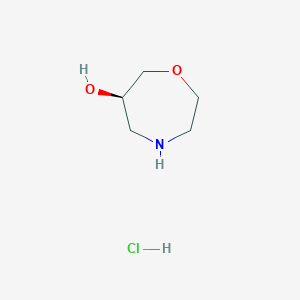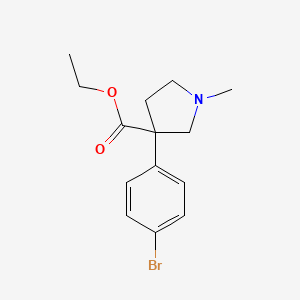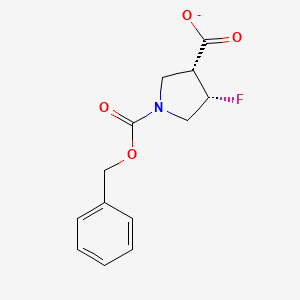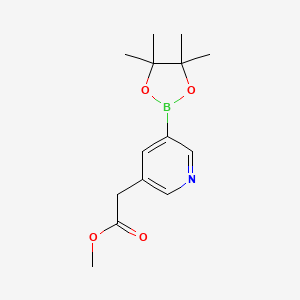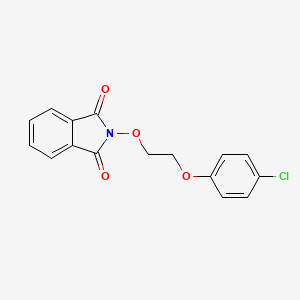
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a base to form the intermediate 4-chlorophenoxyphthalic anhydride. This intermediate is then reacted with ethylene glycol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. The reaction is carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted isoindoline-1,3-dione derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of polymer additives and photochromic materials
Wirkmechanismus
The mechanism of action of 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, suggesting its potential application as an antipsychotic agent. Additionally, it can inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: Known for its interaction with dopamine receptors.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Used in the development of thalidomide-based PROTACs
Uniqueness
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives .
Eigenschaften
Molekularformel |
C16H12ClNO4 |
|---|---|
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO4/c17-11-5-7-12(8-6-11)21-9-10-22-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI-Schlüssel |
FZTYDJZSINYZPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
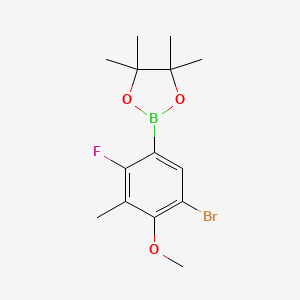
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)



